![molecular formula C7H5BF4O2 B070890 4-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 182344-23-6](/img/structure/B70890.png)
4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenylboronic Acid is a chemical compound with the molecular formula C7H5BF4O2 . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid consists of a phenyl ring substituted with a fluorine atom and a trifluoromethyl group. The boronic acid group is attached to the phenyl ring .Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethyl)phenylboronic Acid is a solid at 20°C. It has a molecular weight of 207.92. It appears as a white to almost white powder or crystal. It has a melting point of 174°C and is soluble in methanol .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of biaryl compounds. These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials .
Palladium-Catalyzed Direct Arylation
4-Fluoro-3-(trifluoromethyl)phenylboronic acid: serves as a reactant in palladium-catalyzed direct arylation processes. This method is utilized for constructing carbon-carbon bonds, which is a fundamental step in organic synthesis .
Aerobic Oxidative Cross-Coupling
The compound is involved in aerobic oxidative cross-coupling reactions. This type of reaction is beneficial for introducing fluoroalkyl groups into aromatic compounds, enhancing their properties for medicinal chemistry applications .
Microwave-Assisted Petasis Reactions
Microwave-assisted Petasis reactions are another area where this boronic acid finds application. It accelerates the reaction process, leading to efficient synthesis of complex organic molecules .
Rhodium-Catalyzed Addition Reactions
It is also a reactant in rhodium-catalyzed addition reactions. These reactions are significant for the synthesis of various alkenes and alkynes, which are valuable intermediates in organic chemistry .
Synthesis of Biologically Active Molecules
The compound plays a crucial role in the synthesis of biologically active molecules. Its presence in the molecular structure can influence the biological activity and pharmacokinetics of potential drug candidates .
Development of Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is used in developing organic light-emitting diodes (OLEDs). The fluoro and trifluoromethyl groups can modify the electronic properties of the OLED materials, improving their performance .
Agricultural Chemistry
Lastly, this boronic acid derivative is instrumental in agricultural chemistry for creating novel pesticides and herbicides. The fluorine atoms can enhance the biological efficacy of these compounds .
Safety and Hazards
Mechanism of Action
Target of Action
4-Fluoro-3-(trifluoromethyl)phenylboronic Acid is a biochemical reagent
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudohalide . The compound can also participate in palladium-catalyzed direct arylation reactions .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions and direct arylation reactions in which this compound participates can lead to the synthesis of various biologically active molecules .
Result of Action
The compound’s participation in the synthesis of various biologically active molecules suggests that its effects would be dependent on the nature of these molecules .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and activity.
properties
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJYFCBXDUPORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590203 | |
Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
182344-23-6 | |
Record name | B-[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182344-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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